![molecular formula C16H20F2N2O2 B6473254 4-[(3,5-difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640899-46-1](/img/structure/B6473254.png)
4-[(3,5-difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3,5-Difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic organic compound characterized by the presence of a morpholine ring substituted with a pyrrolidine-1-carbonyl group and a 3,5-difluorophenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic synthesis. One common route includes:
Formation of the Morpholine Ring: Starting from a suitable precursor, such as diethanolamine, the morpholine ring can be synthesized through cyclization reactions.
Introduction of the Pyrrolidine-1-carbonyl Group: This step involves the acylation of the morpholine ring using pyrrolidine-1-carbonyl chloride under basic conditions.
Attachment of the 3,5-Difluorophenylmethyl Group: The final step involves the alkylation of the morpholine derivative with 3,5-difluorobenzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring with fluorine substituents can undergo nucleophilic aromatic substitution, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, 4-[(3,5-difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine may exhibit interesting pharmacological properties. It can be used in the study of enzyme inhibition, receptor binding, and as a lead compound in drug discovery.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism by which 4-[(3,5-difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine exerts its effects would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity. The presence of the difluorophenyl group might enhance binding affinity through hydrophobic interactions and halogen bonding, while the morpholine and pyrrolidine moieties could contribute to the overall binding conformation and specificity.
相似化合物的比较
Similar Compounds
4-[(3,5-Dichlorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine: Similar structure but with chlorine substituents instead of fluorine.
4-[(3,5-Difluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine: Similar structure but with a piperidine ring instead of pyrrolidine.
Uniqueness
4-[(3,5-Difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is unique due to the presence of both the difluorophenyl group and the pyrrolidine-1-carbonyl moiety. This combination may confer distinct biological activities and chemical reactivity compared to its analogs, making it a valuable compound for further research and development.
属性
IUPAC Name |
[4-[(3,5-difluorophenyl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O2/c17-13-7-12(8-14(18)9-13)10-19-5-6-22-15(11-19)16(21)20-3-1-2-4-20/h7-9,15H,1-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIYTZWARFWIHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
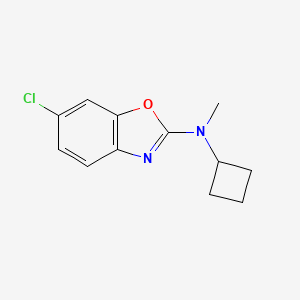
![N-{1-[(1,4-dioxan-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6473188.png)

![4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine](/img/structure/B6473198.png)
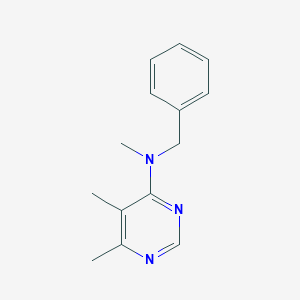
![1-(cyclobutylmethyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6473208.png)
![4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B6473213.png)
![N-{1-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6473218.png)
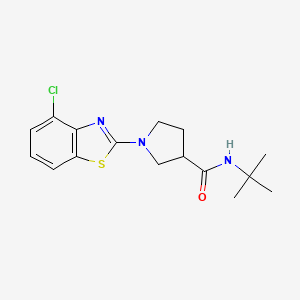
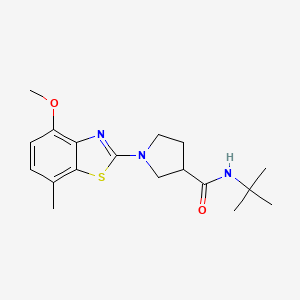
![2-methyl-1-{[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole](/img/structure/B6473236.png)
![4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B6473240.png)
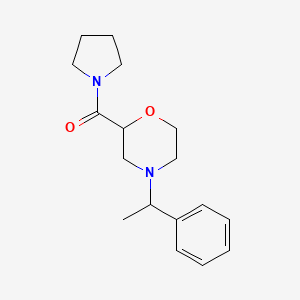
![4,4,4-trifluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}butanamide](/img/structure/B6473278.png)
